1-(Benzo[b]thiophen-4-yl)piperazine is a chemical compound that belongs to the class of piperazines, which are six-membered heterocycles containing two nitrogen atoms. This compound features a benzo[b]thiophene moiety, which is a fused aromatic system that contributes to its unique properties and potential applications in medicinal chemistry. It has garnered interest due to its structural similarity to various pharmacologically active compounds, particularly in the context of neuropharmacology.
This compound can be synthesized from commercially available starting materials, including benzo[b]thiophenes and piperazine derivatives. Its synthesis has been documented in various scientific studies, highlighting its relevance in drug development and biological evaluations.
1-(Benzo[b]thiophen-4-yl)piperazine is classified as a heterocyclic compound and aromatic compound. It is also categorized under pharmaceutical intermediates, often used in the synthesis of more complex therapeutic agents.
The synthesis of 1-(benzo[b]thiophen-4-yl)piperazine typically involves several key steps:
An example of a synthetic route includes:
The molecular structure of 1-(benzo[b]thiophen-4-yl)piperazine can be depicted as follows:
The compound's structural data can be analyzed using techniques such as:
1-(Benzo[b]thiophen-4-yl)piperazine participates in various chemical reactions, primarily involving:
For instance, the compound can react with halogenated alkyls to form substituted piperazines, which are valuable in drug design .
The mechanism of action for compounds derived from 1-(benzo[b]thiophen-4-yl)piperazine often involves interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can modulate neurotransmission and have implications for treating psychiatric disorders.
Studies have shown that derivatives of this compound exhibit varying affinities for different receptor subtypes, which is critical for their pharmacological effects .
Relevant data from studies indicate that the compound maintains stability over a range of temperatures and has predictable reactivity profiles based on its functional groups .
1-(Benzo[b]thiophen-4-yl)piperazine is primarily used in:
Research continues to explore its potential applications in developing new treatments for conditions such as schizophrenia and depression, leveraging its structural characteristics for targeted pharmacological activity .
1-(Benzo[b]thiophen-4-yl)piperazine (CAS 846038-18-4) serves as the critical piperazine-containing building block in synthesizing brexpiprazole, a serotonin-dopamine activity modulator approved for schizophrenia and major depressive disorder [2] [9]. Its structural role bridges the benzo[b]thiophene moiety to the quinolinone pharmacophore through a butoxy linker. During brexpiprazole assembly, this intermediate undergoes N-alkylation with 7-(4-bromobutoxy)quinolin-2(1H)-one under optimized conditions (polar aprotic solvents, alkali metal iodides) to form the final drug molecule [6]. The purity of this intermediate directly impacts brexpiprazole’s impurity profile, as residual metals (e.g., Pd from coupling reactions) or regioisomers can complicate downstream purification [1].
A significant synthetic challenge involves suppressing the formation of bis-arylation impurities (e.g., 1,4-bis(benzo[b]thiophen-4-yl)piperazine) during the intermediate’s preparation. Research shows that using N-Boc-piperazine instead of unprotected piperazine reduces this impurity from >15% to <1.0% by minimizing nucleophilic over-reaction [1] [7]. Ultra-high-performance liquid chromatography (UHPLC) studies confirm that maintaining the impurity below 0.05% in the intermediate ensures compliance with brexpiprazole’s final quality specifications (purity ≥99.90%) [9].
Table 1: Key Impurities in 1-(Benzo[b]thiophen-4-yl)piperazine Synthesis
Impurity Type | Formation Cause | Control Strategy | Impact on Brexpiprazole |
---|---|---|---|
Bis-arylation adduct | Excess aryl halide or unprotected piperazine | N-Boc protection; stoichiometric optimization | Increases genotoxic risk assessment |
Dehalogenation byproducts | Catalyst over-reduction | Pd catalyst screening (e.g., XPhos Pd G3) | Alters pharmacokinetic profile |
Solvent residues | Incomplete workup | Crystallization from ethanol/water | Affects polymorphic stability |
The hydrochloride salt form (CAS 913614-18-3) dominates clinical applications due to superior crystallinity and stability. Recent studies identify two distinct polymorphs:
Controlled crystallization is achieved through thermodynamic and kinetic parameter optimization. Key factors include:
Powder X-ray diffraction (PXRD) data reveal Form II’s unique peaks at 2θ = 12.5°, 18.7°, and 24.3°, distinguishing it from Form I (2θ = 10.2°, 15.4°, 20.1°). These structural differences arise from alternate chloride ion packing motifs, verified via single-crystal XRD [6].
Table 2: Crystallization Conditions for Polymorphic Control
Parameter | Form I Conditions | Form II Conditions | Characterization Methods |
---|---|---|---|
Solvent system | Ethanol | Acetonitrile/water (4:1) | PXRD, DSC |
Cooling rate | 0.5°C/min | 2.0°C/min | Raman spectroscopy |
Supersaturation level | Low | High | Scanning electron microscopy (SEM) |
Stability | Hygroscopic | Non-hygroscopic | Dynamic vapor sorption (DVS) |
Industrial routes prioritize atom economy, reduced metal loadings, and telescoped processes to minimize purification. Three scalable methodologies dominate:
Cost analysis shows flow chemistry lowers production costs by 35% versus batch methods, primarily through reduced catalyst loading and energy expenditure [9].
Table 3: Industrial Route Comparison
Synthesis Method | Catalyst System | Yield (%) | Purity (%) | Cost Index |
---|---|---|---|---|
Lewis acid-mediated | SnCl₄ (5 mol%) | 88 | 98.5 | 1.0 |
Buchwald-Hartwig | Pd(dba)₂/XPhos (1 mol%) | 92 | 99.2 | 1.8 |
Flow chemistry (telescoped) | None | 94 | 99.7 | 0.7 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7